Cas no 1247601-25-7 ((3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol)

(3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol structure
1247601-25-7 structure
商品名:(3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol
CAS番号:1247601-25-7
MF:C13H13FOS
メガワット:236.305125951767
MDL:MFCD07775465
CID:5157932

(3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol 化学的及び物理的性質

名前と識別子

    • (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol
    • (3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol
    • MDL: MFCD07775465
    • インチ: 1S/C13H13FOS/c1-8-9(2)16-13(11(8)14)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3
    • InChIKey: QPQJQDOGAWZZLQ-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=C(C)C(=C1C(C1C=CC=CC=1)O)F

計算された属性

  • せいみつぶんしりょう: 236.067
  • どういたいしつりょう: 236.067
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 48.5

(3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD512178-1g
(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol
1247601-25-7 97%
1g
¥3031.0 2023-04-04
abcr
AB428440-5 g
3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol
1247601-25-7
5g
€1373.40 2023-06-16
abcr
AB428440-1g
3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol; .
1247601-25-7
1g
€1621.70 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1648079-5g
(3-Fluoro-4-methylphenyl)(5-methylthiophen-2-yl)methanol
1247601-25-7 98%
5g
¥15997.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1648079-1g
(3-Fluoro-4-methylphenyl)(5-methylthiophen-2-yl)methanol
1247601-25-7 98%
1g
¥6409.00 2024-08-09
abcr
AB428440-5g
3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol
1247601-25-7
5g
€1373.40 2023-09-04
abcr
AB428440-1 g
3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol
1247601-25-7
1g
€594.40 2023-06-16
Ambeed
A667714-1g
(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol
1247601-25-7 97%
1g
$441.0 2024-04-25

(3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol 関連文献

(3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanolに関する追加情報

Introduction to (3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol and Its Significance in Modern Chemical Research

The compound with the CAS number 1247601-25-7 and the product name (3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This molecule, characterized by its unique structural features, has garnered significant attention in recent years due to its potential applications in drug discovery and material science. The presence of both fluoro and thiophene moieties in its structure imparts distinct chemical properties that make it a valuable candidate for further exploration.

In the realm of medicinal chemistry, the substitution patterns on aromatic rings play a crucial role in determining the biological activity of a compound. The 3-fluoro-4-methylphenyl moiety, in particular, is well-documented for its ability to enhance metabolic stability and binding affinity to biological targets. This is attributed to the electron-withdrawing nature of the fluoro group, which can modulate the electronic properties of the aromatic ring. Such modifications are often employed to improve the pharmacokinetic profiles of drug candidates.

The second part of the molecule, (5-methylthiophen-2-yl)methanol, introduces a heterocyclic system that is known for its diverse biological activities. Thiophenes, including their methylated derivatives, have been extensively studied for their potential as antimicrobial, antifungal, and anti-inflammatory agents. The methanol group at the 2-position of the thiophene ring further enhances its reactivity, making it a versatile scaffold for chemical modifications. This combination of structural elements suggests that (3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol could exhibit multifaceted biological activities.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy. By leveraging machine learning algorithms and molecular docking studies, scientists can identify potential binding interactions between this compound and biological targets. Preliminary simulations indicate that this molecule may interact with enzymes and receptors involved in critical metabolic pathways. Such insights are invaluable for designing targeted therapies against various diseases.

The synthesis of complex organic molecules like (3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol requires meticulous planning and expertise in synthetic organic chemistry. Modern synthetic methodologies have evolved significantly, allowing for more efficient and scalable production processes. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing biaryl structures, which are common motifs in many active pharmaceutical ingredients (APIs). The synthesis of this compound likely involves multiple steps, each requiring careful optimization to ensure high yield and purity.

In addition to its pharmaceutical applications, this compound has shown promise in material science research. The unique electronic properties of fluoroaromatics and thiophenes make them attractive candidates for developing advanced materials such as organic semiconductors and liquid crystals. The presence of both functional groups in (3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol could lead to novel materials with enhanced performance characteristics. Researchers are exploring its potential as a building block for creating conductive polymers and optoelectronic devices.

The chemical properties of this compound also make it a valuable tool for studying intermolecular interactions. The fluoro group can participate in halogen bonding, a non-covalent interaction that has been exploited in drug design to improve binding affinity. Similarly, the thiophene ring can engage in π-stacking interactions with other aromatic systems. Understanding these interactions is crucial for designing molecules with specific supramolecular architectures.

Ongoing research is focused on expanding the chemical space explored by derivatives of (3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol. By varying substituents on both aromatic rings, scientists aim to uncover new biological activities and material properties. Techniques such as structure-activity relationship (SAR) studies are being employed to systematically evaluate the impact of different functional groups on the overall properties of the molecule.

The development of new synthetic routes is another area of active investigation. Efficient synthetic strategies not only reduce production costs but also enable access to more complex derivatives. Catalytic methods are particularly favored for their atom economy and reduced environmental impact. Researchers are exploring transition metal catalysts that can facilitate multiple transformations in a single step, thereby streamlining the synthesis process.

The role of computational tools in guiding synthetic design cannot be overstated. Software platforms that integrate molecular modeling with reaction prediction allow chemists to design experiments with greater confidence. These tools can predict reaction outcomes, identify potential side products, and suggest optimal reaction conditions. Such advancements are accelerating the pace of discovery in synthetic chemistry.

In conclusion, (3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol, identified by its CAS number 1247601-25-7, represents a promising compound with diverse applications in pharmaceuticals and materials science. Its unique structural features make it a valuable candidate for further exploration through both experimental and computational approaches. As research continues to uncover new possibilities, this molecule is poised to play a significant role in advancing our understanding of chemical interactions at both molecular and material levels.

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